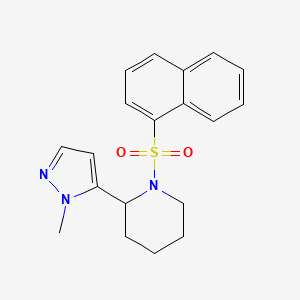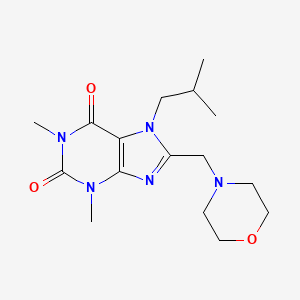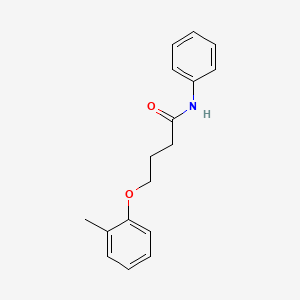![molecular formula C13H14N2O B3015446 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine CAS No. 2199035-67-9](/img/structure/B3015446.png)
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is a compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and a pyridin-2-yloxy methyl group attached to the pyridine ring. Pyridines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can act as electron donors and react with π-acceptors to form solid charge transfer complexes .
Biochemical Pathways
It’s known that similar compounds can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to participate in various chemical reactions, leading to the formation of new compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine. For instance, similar compounds are known to react with carboxylic acids to give an equilibrium mixture of products .
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-bromopyridine with 3-methylpyridin-2-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced waste. Continuous flow setups allow for the precise control of reaction parameters, leading to more efficient and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-6-methylpyridine: A brominated derivative with similar structural features but different reactivity due to the presence of a bromine atom.
2-Chloro-6-methylpyridine: A chlorinated analogue with distinct chemical properties and applications.
6,6′-Dimethyl-2,2′-bipyridine: A bipyridine derivative with two methyl groups, used as a ligand in coordination chemistry.
Uniqueness
2-Methyl-6-{[(3-methylpyridin-2-yl)oxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and pyridin-2-yloxy methyl groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
IUPAC Name |
2-methyl-6-[(3-methylpyridin-2-yl)oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-4-8-14-13(10)16-9-12-7-3-6-11(2)15-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNRRZMZPZPPKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B3015366.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3015369.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)
![1-(3,5-difluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B3015374.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)



![3,3-Difluoro-8-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B3015383.png)



